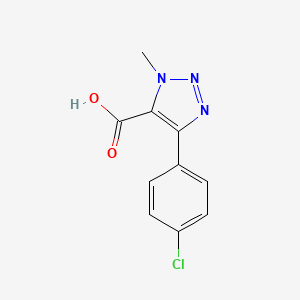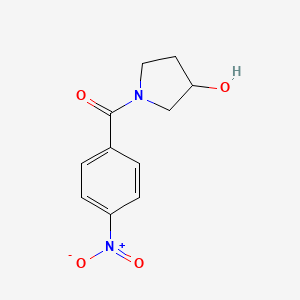
2-Hydroxy-5-pentylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-pentylbenzonitrile is an organic compound with the molecular formula C12H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the second position and a pentyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-pentylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires an acid catalyst and is carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-pentylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-pentylbenzoic acid or 2-Hydroxy-5-pentylbenzophenone.
Reduction: 2-Hydroxy-5-pentylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-pentylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-pentylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzonitrile: Lacks the pentyl group, making it less hydrophobic.
2-Hydroxy-5-methoxybenzonitrile: Contains a methoxy group instead of a pentyl group, affecting its reactivity and solubility.
Uniqueness
2-Hydroxy-5-pentylbenzonitrile is unique due to the presence of both a hydroxyl group and a pentyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions .
Eigenschaften
CAS-Nummer |
52899-65-7 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-hydroxy-5-pentylbenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-5-10-6-7-12(14)11(8-10)9-13/h6-8,14H,2-5H2,1H3 |
InChI-Schlüssel |
MJYBXQVLUPBGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)




![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)



![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
